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Compound of Interest

Compound Name: 4-(2-Acetoxyethoxy)toluene

Cat. No.: B1207807 Get Quote

This guide provides a detailed overview of the spectroscopic data for 4-(2-
Acetoxyethoxy)toluene, catering to researchers, scientists, and professionals in drug

development. The document summarizes available nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, outlines the experimental protocols for these

techniques, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data
The spectroscopic data for 4-(2-Acetoxyethoxy)toluene is crucial for its structural elucidation

and characterization. While complete raw data for all techniques can be found in specialized

databases, this section provides a summary of the available and expected spectral features.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

an organic molecule.

Table 1: ¹H NMR Spectroscopic Data for 4-(2-Acetoxyethoxy)toluene
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.09 (d, J=8.4 Hz) Doublet 2H Ar-H

6.83 (d, J=8.4 Hz) Doublet 2H Ar-H

4.39 (t, J=4.8 Hz) Triplet 2H -O-CH₂-CH₂-O-

4.14 (t, J=4.8 Hz) Triplet 2H -O-CH₂-CH₂-O-

2.29 (s) Singlet 3H Ar-CH₃

2.06 (s) Singlet 3H -O-C(O)-CH₃

Note: Data obtained from publicly available spectra. Solvent: CDCl₃. J = coupling constant in

Hz.

Table 2: ¹³C NMR Spectroscopic Data for 4-(2-Acetoxyethoxy)toluene

Chemical Shift (δ) ppm Assignment

~171.0 C=O (ester)

~156.0 Ar-C-O

~130.0 Ar-C-CH₃

~129.8 Ar-CH

~114.5 Ar-CH

~66.0 -O-CH₂-

~63.0 -O-CH₂-

~21.0 -C(O)-CH₃

~20.5 Ar-CH₃

Note: The ¹³C NMR data for 4-(2-Acetoxyethoxy)toluene is available in chemical databases

such as ChemicalBook. The presented values are approximate shifts based on typical values

for similar functional groups.
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1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum for 4-(2-Acetoxyethoxy)toluene is available on platforms like SpectraBase.

Table 3: Key IR Absorption Bands for 4-(2-Acetoxyethoxy)toluene

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2950-2850 Medium C-H stretch (aliphatic)

~1740 Strong C=O stretch (ester)

~1610, ~1510 Medium-Strong C=C stretch (aromatic)

~1240 Strong C-O stretch (ester)

~1180 Strong C-O stretch (aryl ether)

Note: The IR spectrum for this compound can be accessed through spectral databases.

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. A gas chromatography-mass spectrometry (GC-MS) analysis of p-(2-

Acetoxyethoxy)toluene is available on SpectraBase.

Table 4: Mass Spectrometry Data for 4-(2-Acetoxyethoxy)toluene

m/z Interpretation

194 [M]⁺ (Molecular ion)

151 [M - CH₃CO]⁺

107 [HOC₆H₄CH₃]⁺

43 [CH₃CO]⁺ (Base Peak)
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Note: The mass spectrum for this compound can be accessed through spectral databases. The

fragmentation pattern is consistent with the proposed structure.

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques mentioned above.

2.1. NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS)

is added as an internal standard (0 ppm). The solution is then transferred to an NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-

decoupled sequence is typically employed to simplify the spectrum.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain

the spectrum. Phase and baseline corrections are applied, and the chemical shifts are

referenced to TMS.

2.2. IR Spectroscopy

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

neat liquid between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet is made by

grinding a small amount of the sample with dry KBr powder and pressing the mixture into a

translucent disk. Alternatively, a solution can be prepared using a suitable solvent (e.g.,

CCl₄), and the spectrum recorded in a solution cell.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or solvent) is recorded

first. Then, the sample spectrum is recorded. The instrument measures the interference

pattern of the infrared beam, which is then Fourier transformed to produce the IR spectrum.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to give the final absorbance or transmittance spectrum.
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2.3. Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for volatile compounds, which separates the components of a

mixture before they enter the mass spectrometer.

Ionization: In the ion source, the sample molecules are ionized. Electron Impact (EI) is a

common method where high-energy electrons bombard the sample, leading to the formation

of a molecular ion and various fragment ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other detector records the abundance of ions at each m/z

value.

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic

compound like 4-(2-Acetoxyethoxy)toluene using the discussed spectroscopic methods.
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Caption: Logical workflow for the spectroscopic analysis and structural confirmation of an

organic compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-(2-Acetoxyethoxy)toluene:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1207807#spectroscopic-data-of-4-2-acetoxyethoxy-
toluene-nmr-ir-ms]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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